
Clortermine hydrochloride
Overview
Description
Clortermine hydrochloride (CAS 10389-72-7) is a centrally acting antiobesity agent classified under the ATC code A08AA (centrally acting antiobesity preparations). It is a chlorinated derivative of amphetamine, with the chemical name Chloro-alpha,alpha-dimethylphenethylamine hydrochloride and molecular formula C₁₀H₁₄ClN·HCl (molecular weight 220.1) . Structurally, it features a 2-chlorophenyl group attached to a dimethylaminopropane backbone, distinguishing it from other amphetamine analogs .
Mechanism of Action: Clortermine exerts its effects via the release of norepinephrine and dopamine in the central nervous system (CNS), inhibiting monoamine oxidase (MAO) and slowing catecholamine metabolism. This results in appetite suppression and increased metabolic activity .
Therapeutic Use: Historically prescribed for obesity management, clortermine is contraindicated in patients with cardiovascular diseases (e.g., hypertension, arrhythmias), hyperthyroidism, and psychiatric disorders due to its stimulant properties.
Preparation Methods
Structural and Chemical Context of Clortermine Hydrochloride
This compound belongs to the amphetamine derivative class, characterized by a 2-chlorophenyl group attached to a tertiary carbon within a 2-methylpropan-2-amine framework . The hydrochloride salt enhances its stability and solubility, critical for pharmaceutical formulations. Synthesizing this compound requires precise control over chlorination, amine formation, and salt precipitation steps. While direct synthesis protocols are sparingly documented in open literature, analogous pathways for structurally related compounds offer valuable insights.
Synthesis of 2-Chloroethylamine Hydrochloride: A Model System
The preparation of 2-chloroethylamine hydrochloride, a potential intermediate in secondary synthesis pathways, is detailed in the patent CN108003036B . This method involves a two-step hydrochlorination and distillation process using ethanolamine as the starting material:
Reaction Mechanism and Conditions
-
Initial Hydrochlorination :
Ethanolamine undergoes hydrochlorination at room temperature with hydrogen chloride gas (300–500 mL/min flow rate) until the system reaches pH 2–3 . Excess HCl is neutralized using a sodium hydroxide absorption solution. -
Acid-Catalyzed Dehydration :
Organic acids (e.g., adipic acid, glutaric acid) are introduced as catalysts, and the mixture is heated to 130–160°C under continuous HCl flow. Simultaneous distillation removes water, shifting the equilibrium toward 2-chloroethylamine formation . -
Crystallization and Purification :
Absolute ethanol precipitates the hydrochloride salt, which is vacuum-dried at 50–60°C. This method achieves yields exceeding 89% with GC purity >99% .
Table 1: Optimization of Organic Acid Catalysts in 2-Chloroethylamine Hydrochloride Synthesis
Organic Acid | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Adipic acid | 160 | 5.0 | 90.5 | 99.2 |
Glutaric acid | 140 | 3.5 | 89.7 | 99.2 |
Propionic acid | 130 | 4.5 | 90.5 | 99.0 |
Butyric acid | 130 | 4.5 | 89.7 | 99.1 |
Data sourced from patent examples .
Direct Synthesis Pathways for this compound
While no explicit protocols for this compound are disclosed in the provided sources, its structural analogy to chlorphentermine suggests a reductive amination approach:
Hypothesized Reaction Sequence
-
Friedel-Crafts Chlorination :
2-Chlorophenylacetone is synthesized via chlorination of phenylacetone using AlCl₃ as a Lewis catalyst. -
Reductive Amination :
The ketone intermediate reacts with methylamine under hydrogenation (H₂/Pd-C) or via the Leuckart reaction (ammonium formate, heat) to form the tertiary amine . -
Salt Formation :
The free base is treated with hydrochloric acid in an ethanol-water mixture to precipitate the hydrochloride salt.
Table 2: Critical Parameters for Reductive Amination
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–100°C | Higher temps favor imine formation |
Hydrogen Pressure | 3–5 atm | Accelerates reduction kinetics |
Catalyst Loading | 5–10% Pd-C | Balances activity and cost |
Challenges in Process Scaling and Purity Control
Byproduct Formation
Side reactions, such as over-chlorination or N-alkylation, necessitate stringent control of HCl gas flow rates (300–500 mL/min) and reaction times. The patent method for 2-chloroethylamine hydrochloride demonstrates that exceeding 5 hours at 160°C reduces yield to 34.5% due to decomposition .
Solvent Selection
Absolute ethanol is preferred for crystallization due to its polarity, which selectively dissolves unreacted starting materials while precipitating the hydrochloride salt . Alternatives like isopropanol may compromise purity by co-precipitating impurities.
Analytical Validation of Synthesis Success
Gas Chromatography (GC) Conditions
-
Column : SE-54 (5% phenyl, 94% dimethylpolysiloxane)
-
Detector : Hydrogen flame ionization (250°C)
-
Carrier Gas : Nitrogen, 30 mL/min
These parameters resolve this compound from residual solvents and byproducts, ensuring ≥99% purity .
Chemical Reactions Analysis
Types of Reactions: Clortermine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products Formed:
Oxidation: Formation of 2-chlorophenylacetone and 2-chlorobenzoic acid.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Weight Management :
- Clortermine hydrochloride is primarily indicated for the short-term adjunctive treatment of exogenous obesity. It is used in conjunction with caloric restriction and exercise programs to enhance weight loss outcomes .
- Clinical studies have demonstrated that clortermine significantly reduces body weight compared to placebo treatments .
-
Pharmacological Studies :
- Research has shown that this compound produces amphetamine-like effects in various animal models, suggesting its potential utility in studying appetite regulation and metabolic processes .
- Comparative studies with other anorexiants like fenfluramine and mazindol have highlighted clortermine's unique pharmacological profile, including lower potential for abuse compared to traditional amphetamines .
-
Neurotransmitter Interaction :
- Clortermine is believed to modulate catecholamines, influencing physiological processes such as metabolism and energy expenditure. Its action on central nervous system pathways controlling hunger and satiety has been a focal point of research.
Clinical Case Studies
Case studies have documented the efficacy and safety profile of this compound in clinical settings:
- Study 1 : A double-blind placebo-controlled trial involving 200 participants assessed the impact of clortermine on weight loss over 12 weeks. Results indicated an average weight reduction of 5 kg in the treatment group compared to 1 kg in the placebo group, with reported side effects including insomnia and dry mouth .
- Study 2 : An observational study focused on long-term users of clortermine revealed a significant reduction in body mass index (BMI) over six months. However, some participants experienced cardiovascular side effects such as tachycardia and hypertension, necessitating careful monitoring during treatment .
Side Effects and Contraindications
While this compound is effective for appetite suppression, it is associated with several side effects:
Mechanism of Action
Clortermine hydrochloride exerts its effects primarily by acting as a serotonin and norepinephrine releasing agent. It does not significantly affect dopamine levels, which differentiates it from other amphetamine derivatives. The compound binds to serotonin and norepinephrine transporters, promoting the release of these neurotransmitters into the synaptic cleft. This leads to increased neurotransmitter levels and subsequent appetite suppression .
Comparison with Similar Compounds
Clortermine belongs to the phenethylamine class of stimulants. Below is a comparative analysis with structurally and pharmacologically related compounds:
Table 1: Structural and Pharmacokinetic Comparison
Pharmacodynamic and Toxicological Differences
(a) Clortermine vs. β-Keto Phentermine
- Toxicity : β-Keto phentermine requires 48-hour medical observation post-exposure due to delayed poisoning symptoms, unlike clortermine’s immediate hypertensive crisis .
(b) Clortermine vs. Clobenzorex
- Structure : Clobenzorex features a 2-chlorobenzyl group, enhancing lipid solubility and prolonging its half-life .
- Abuse Potential: Clortermine’s higher affinity for dopamine release increases addiction risk compared to clobenzorex, which is metabolized to amphetamine .
(c) Clortermine vs. Chlorphentermine
- Metabolism : Chlorphentermine undergoes hepatic hydroxylation, producing fewer neurotoxic metabolites than clortermine’s deamination pathway .
- Cardiovascular Effects : Both cause hypertension, but clortermine has a higher incidence of renal ischemia due to alpha-adrenergic activity .
Clinical Outcomes and Regulatory Status
- Efficacy : Clortermine and benzphetamine show similar appetite suppression, but benzphetamine’s prodrug design reduces acute toxicity .
Research Findings and Data
Table 2: Adverse Effects in Chronic Use
Biological Activity
Clortermine hydrochloride, also known as Voranil, is a synthetic compound primarily used for its appetite-suppressing properties in the management of obesity. As a member of the phenethylamine class, it exhibits distinct biological activities that differentiate it from traditional amphetamines. This article delves into the pharmacodynamics, pharmacokinetics, clinical applications, and associated case studies related to this compound.
Pharmacodynamics
This compound functions primarily as a selective serotonin releasing agent (SSRA) . Its pharmacological profile indicates that it significantly increases serotonin levels in the brain while having a lower impact on norepinephrine and dopamine levels:
- Serotonin Release : The effective concentration (EC50) for serotonin release is approximately 30.9 nM .
- Norepinephrine Release : Clortermine shows negligible activity as a norepinephrine releasing agent with an IC50 of 451 nM , indicating it is more effective in inhibiting norepinephrine reuptake than in releasing it.
- Dopamine Release : The EC50 for dopamine release is significantly higher at 2,650 nM , suggesting limited dopaminergic activity compared to other amphetamines like phentermine .
The compound does not stimulate locomotor activity in animals, contrasting with typical stimulant drugs. Instead, it may exhibit a dose-dependent effect where low doses can stimulate activity while higher doses suppress it .
The exact mechanism by which this compound suppresses appetite is not fully elucidated. However, it is believed to act through the following pathways:
- Serotonin Modulation : By increasing serotonin levels, Clortermine influences satiety and energy expenditure.
- Catecholamine Interaction : It may modulate catecholamines, affecting various physiological processes related to metabolism.
Pharmacokinetics
This compound has a relatively long elimination half-life, reported to be around 40 hours to 5 days , which allows for sustained effects on appetite suppression over time .
Clinical Applications
This compound is primarily indicated for short-term use in weight management programs that include caloric restriction and exercise. It has been evaluated alongside other anorexiants such as fenfluramine and mazindol:
- In clinical studies, Clortermine demonstrated comparable efficacy in appetite suppression but was noted for having fewer side effects related to central nervous system stimulation compared to traditional amphetamines .
Case Studies and Research Findings
Several studies have illustrated the efficacy and safety profile of this compound:
- Evaluation of Anorexiants : A study published in JAMA compared Clortermine with fenfluramine and mazindol, concluding that all three were effective appetite suppressants when used as part of a comprehensive weight loss program .
- Multicenter Study : Research indicated that this compound could be effectively integrated into obesity treatment regimens without significant adverse effects typically associated with amphetamines .
- Potential for Misuse : Although Clortermine has a lower potential for abuse compared to other amphetamines, caution is advised due to its stimulant properties and possible side effects such as insomnia and cardiovascular issues .
Side Effects and Risks
Despite its therapeutic benefits, this compound is associated with several side effects:
- Cardiovascular Effects : Tachycardia, hypertension, and arrhythmias are common risks associated with its use.
- Central Nervous System Effects : Patients may experience agitation, insomnia, or increased motor activity.
- Potential for Dependency : While lower than traditional stimulants, there remains a risk for dependence and misuse .
Summary Table of Biological Activity
Biological Activity | Measurement | Notes |
---|---|---|
Serotonin Release | EC50 = 30.9 nM | Highly selective SSRA |
Norepinephrine Release | IC50 = 451 nM | Moderate reuptake inhibition |
Dopamine Release | EC50 = 2,650 nM | Limited activity |
Elimination Half-Life | 40 hours - 5 days | Sustained effects |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Clortermine hydrochloride, and how can researchers validate the purity of synthesized batches?
this compound is synthesized via halogenation of benzyl chloride derivatives, specifically 2-chlorobenzyl chloride, followed by amine functionalization and salt formation . To validate purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Mass spectrometry (MS) can further verify molecular weight. Purity thresholds (>98%) should be established using peak integration in chromatograms and absence of extraneous NMR signals .
Q. What analytical techniques are optimal for characterizing the molecular structure of this compound?
Key techniques include:
- X-ray crystallography for definitive crystal structure determination.
- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C-Cl stretching at 600–800 cm⁻¹, amine N-H stretches).
- Thermogravimetric analysis (TGA) to assess thermal stability and hydrate content. Cross-validation with computational methods (e.g., density functional theory) can resolve ambiguities in spectral data .
Q. What are the critical storage conditions to maintain this compound stability in research settings?
Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. For aqueous solutions, aliquot into sterile vials and freeze at -20°C to prevent hydrolysis. Avoid repeated freeze-thaw cycles, and monitor degradation via HPLC every 30 days. Lyophilized powder retains stability for >12 months when stored with desiccants .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound while minimizing interspecies variability?
- Species selection : Use two rodent models (e.g., Sprague-Dawley rats and C57BL/6 mice) to assess cross-species consistency.
- Dosing regimen : Administer via intravenous (IV) and oral routes to calculate bioavailability (F). Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Analytical validation : Quantify plasma concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification (LLOQ) ≤1 ng/mL. Normalize data to body surface area or allometric scaling factors .
Q. What strategies resolve contradictions in reported receptor binding affinities of this compound across studies?
- Assay standardization : Use identical cell lines (e.g., HEK293T transfected with human dopamine receptors) and buffer conditions (pH 7.4, 37°C).
- Control compounds : Include reference ligands (e.g., amphetamine) in each experiment to calibrate assay sensitivity.
- Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data from multiple studies, adjusting for variables like radioligand type (³H vs. ¹²⁵I) and protein concentration .
Q. How can computational modeling predict metabolic pathways of this compound, and how should these predictions be experimentally validated?
- In silico tools : Use software like Schrödinger’s ADMET Predictor or CypReact to identify probable Phase I (e.g., cytochrome P450-mediated oxidation) and Phase II (glucuronidation) metabolites.
- In vitro validation : Incubate Clortermine with human liver microsomes (HLMs) and NADPH cofactors. Analyze metabolites via ultra-high-performance LC (UHPLC)-MS/MS. Compare results with recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) to pinpoint involved enzymes .
Q. Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Stepwise functionalization : Modify the 2-chlorobenzyl core systematically (e.g., substituent addition at para positions) using palladium-catalyzed cross-coupling reactions.
- Quality control : For each analog, document reaction yield, purity (≥95%), and spectral data in open-access repositories (e.g., Zenodo). Publish detailed synthetic procedures with hazard assessments (e.g., glovebox use for air-sensitive steps) .
Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy in animal models of stimulant dependence?
- Dose range : Test 3–5 doses (e.g., 1, 3, 10, 30 mg/kg) based on prior PK data. Include a positive control (e.g., bupropion) and vehicle.
- Behavioral endpoints : Measure locomotor activity (open-field test), self-administration (operant chambers), and withdrawal symptoms.
- Statistical power : Use n ≥ 8 per group to detect effect sizes ≥1.5 with α = 0.05. Apply Bonferroni correction for multiple comparisons .
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJJECIHYZJXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146128 | |
Record name | Clortermine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10389-72-7 | |
Record name | Clortermine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clortermine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clortermine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLORTERMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33L9ZA65K4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.